N-Oleoyl taurine

Prostate Cancer Anti-Proliferative Apoptosis

N-Oleoyl taurine (CAS 52514-04-2) is a fatty acid amide from the N-acyl taurine (NAT) class, composed of an oleic acid (C18:1, cis-9) moiety conjugated to taurine via an amide bond. Endogenously present in kidney, brain, and serum, it is a substrate of fatty acid amide hydrolase (FAAH) and functions as a bioactive lipid signaling molecule.

Molecular Formula C20H39NO4S
Molecular Weight 389.6 g/mol
CAS No. 52514-04-2
Cat. No. B024236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Oleoyl taurine
CAS52514-04-2
Synonyms2-[(1-oxo-9Z-octadecenyl)amino]-ethanesulfonic acid
Molecular FormulaC20H39NO4S
Molecular Weight389.6 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)NCCS(=O)(=O)O
InChIInChI=1S/C20H39NO4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)21-18-19-26(23,24)25/h9-10H,2-8,11-19H2,1H3,(H,21,22)(H,23,24,25)/b10-9-
InChIKeyKOGRJTUIKPMZEJ-KTKRTIGZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Considerations for N-Oleoyl Taurine (CAS 52514-04-2) as an Endogenous Lipid Signaling Probe


N-Oleoyl taurine (CAS 52514-04-2) is a fatty acid amide from the N-acyl taurine (NAT) class, composed of an oleic acid (C18:1, cis-9) moiety conjugated to taurine via an amide bond [1]. Endogenously present in kidney, brain, and serum, it is a substrate of fatty acid amide hydrolase (FAAH) and functions as a bioactive lipid signaling molecule [2]. This compound activates transient receptor potential (TRP) channels, specifically TRPV1 and TRPV4, implicating it in calcium flux regulation, nociception, and metabolic homeostasis [3][4]. Procuring high-purity (≥98%) N-oleoyl taurine is essential for reproducible studies in pain, metabolism, and cancer biology due to its specific signaling profile within the broader N-acyl taurine family .

Why N-Acyl Taurine Analogs Are Not Interchangeable for N-Oleoyl Taurine in Targeted Research


The N-acyl taurine (NAT) family exhibits acyl chain-dependent divergence in FAAH substrate kinetics, receptor activation bias, and downstream functional outcomes, making generic substitution of N-oleoyl taurine with other NATs or related lipid amides scientifically unsound [1]. N-oleoyl taurine, with its monounsaturated C18:1 chain, demonstrates a distinct apoptotic induction profile in prostate cancer cells compared to the polyunsaturated N-arachidonoyl taurine (C20:4), despite both sharing anti-proliferative activity [2]. Furthermore, in pancreatic β-cells, N-oleoyl taurine-stimulated insulin secretion is not fully blocked by TRPV1 antagonism, unlike N-arachidonoyl taurine, indicating engagement of additional, yet-unidentified receptors and highlighting a functional divergence that cannot be replicated by closely related analogs [3]. These critical differences in mechanism and disease model specificity necessitate the precise procurement of N-oleoyl taurine for studies where its unique signaling fingerprint is the intended variable.

Quantitative Evidence Guide: Differential Performance of N-Oleoyl Taurine vs. Comparators


Anti-Proliferative Efficacy and Apoptotic Mechanism in Prostate Cancer (PC-3) Cells vs. N-Arachidonoyl Taurine

In a direct comparative study using the human prostate adenocarcinoma cell line PC-3, N-oleoyl taurine and N-arachidonoyl taurine were evaluated for their anti-proliferative effects. Both compounds demonstrated comparable potency in reducing cell proliferation [1]. Critically, N-oleoyl taurine exhibited a mechanistic divergence: it caused a distinct increase in the subG1 cell population, a hallmark of apoptosis, while N-arachidonoyl taurine primarily induced G1 cell cycle arrest [1]. This functional differentiation underscores that N-oleoyl taurine is the specific compound of interest for researchers probing apoptotic pathways in this context.

Prostate Cancer Anti-Proliferative Apoptosis

Differential TRPV1-Dependent Insulin Secretion in Pancreatic β-Cells vs. N-Arachidonoyl Taurine

A study investigating insulin secretagogue activity in pancreatic β-cell lines (RIN and INS-1) compared the effects of N-oleoyl taurine and N-arachidonoyl taurine [1]. While both compounds triggered a significant increase in insulin secretion (p<0.05) and engaged the TRPV1 channel, a key difference was observed [1]. The insulinotropic effect of N-arachidonoyl taurine was fully blocked by a TRPV1 antagonist, whereas the effect of N-oleoyl taurine was only partially blocked [1]. This suggests that N-oleoyl taurine's mechanism involves additional, non-TRPV1 signaling pathways, making it a distinct and more complex probe for studying insulin secretion compared to its polyunsaturated counterpart.

Insulin Secretion Diabetes TRPV1

Endogenous Level Regulation by FAAH and Tissue Distribution Profile vs. N-Acyl Ethanolamines

N-oleoyl taurine belongs to the N-acyl taurine (NAT) class, which is a distinct family of FAAH substrates separate from the N-acyl ethanolamines (NAEs) like anandamide [1]. Metabolite profiling studies in FAAH(-/-) mice revealed that NATs, including N-oleoyl taurine, undergo dramatic elevations in peripheral tissues following FAAH inactivation, with levels increasing more than 10-fold within 1 hour [1]. In contrast, the CNS of FAAH(-/-) mice shows high concentrations of long-chain saturated NATs, but peripheral tissues are enriched in polyunsaturated acyl chains [1]. This indicates that N-oleoyl taurine's steady-state levels and tissue distribution are uniquely governed by FAAH and biosynthetic pathways distinct from NAEs and other NAT analogs, making it a critical analyte for studies on FAAH-regulated signaling.

Metabolism FAAH Endocannabinoid System

Physicochemical Solubility Profile vs. Shorter-Chain N-Acyl Taurines

N-oleoyl taurine, as a long-chain (C18:1) fatty acid amide, exhibits a defined solubility profile that impacts experimental design . Vendor data consistently report a solubility of 10 mg/mL in DMSO . Its estimated aqueous solubility is 0.8783 mg/L at 25°C (log Kow ~4.22), indicating high lipophilicity . While not a direct potency comparison, this physical property differentiates it from shorter-chain N-acyl taurines (e.g., N-palmitoyl taurine, C16:0) and other lipid amides, which may have different solubility and formulation requirements. For procurement, this means that the compound requires specific handling for stock solution preparation, and its use in aqueous systems may necessitate specialized solubilization techniques.

Formulation Solubility DMSO

Primary Research Application Scenarios for N-Oleoyl Taurine Based on Differential Evidence


Investigating Apoptotic Mechanisms in Prostate Cancer Cell Models

Based on direct comparative evidence showing that N-oleoyl taurine, but not N-arachidonoyl taurine, induces apoptosis (subG1 increase) in PC-3 prostate cancer cells [1], this compound is the optimal choice for studies aimed at elucidating the apoptotic signaling pathways triggered by endogenous lipid amides in prostate adenocarcinoma. Its use allows researchers to dissect a specific functional outcome that is not a general feature of all N-acyl taurines.

Probing Non-TRPV1-Mediated Pathways in Insulin Secretion

Due to the finding that N-oleoyl taurine-stimulated insulin secretion in pancreatic β-cells is only partially blocked by TRPV1 antagonism, unlike the fully TRPV1-dependent effect of N-arachidonoyl taurine [2], procurement of N-oleoyl taurine is critical for research programs focused on identifying and characterizing the additional, unknown receptors or pathways that mediate its insulinotropic effects. This makes it a unique tool for uncovering new targets in diabetes and metabolic disease.

Quantitative Analysis of the FAAH-NAT Signaling Axis in Metabolomics

As a member of the N-acyl taurine class, which is distinctly regulated by FAAH in a tissue-specific manner (with peripheral levels rising >10-fold upon FAAH inhibition) [3], high-purity N-oleoyl taurine is an essential reference standard for accurate quantification in liquid chromatography-mass spectrometry (LC-MS) assays. Its use ensures reliable measurement of this specific lipid species in biological matrices, which is vital for understanding its role in FAAH-regulated physiology and pathophysiology.

Reference Standard for Lipidomics of Monounsaturated Bioactive Lipids

Given its defined physicochemical properties, including a specific DMSO solubility profile (10 mg/mL) and its identity as a monounsaturated (C18:1) N-acyl taurine, N-oleoyl taurine serves as a valuable standard and probe in lipidomics workflows. It is particularly useful when calibrating methods for detecting and quantifying monounsaturated NATs or when comparing the biological activity of lipid amides with varying degrees of unsaturation in cell-based assays.

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